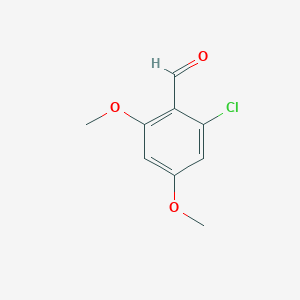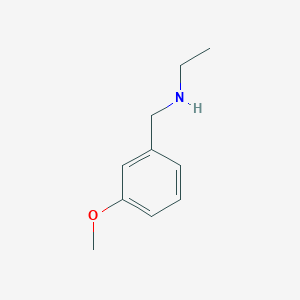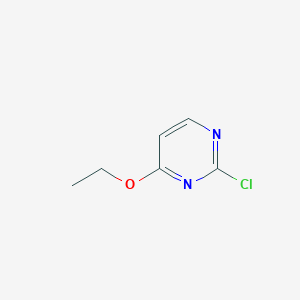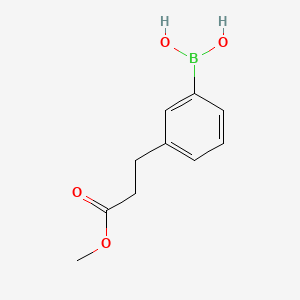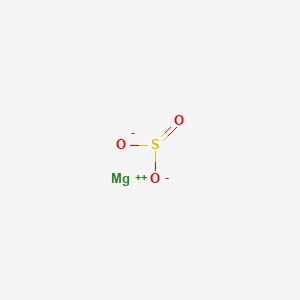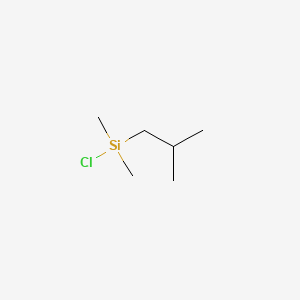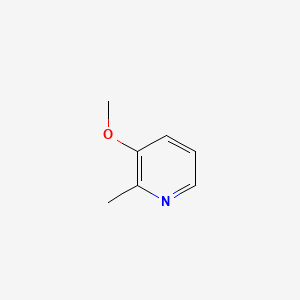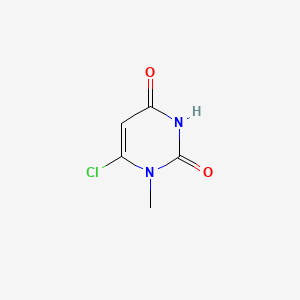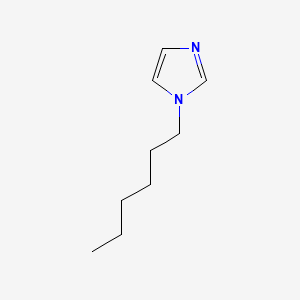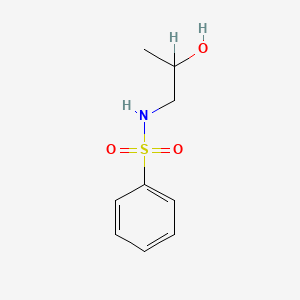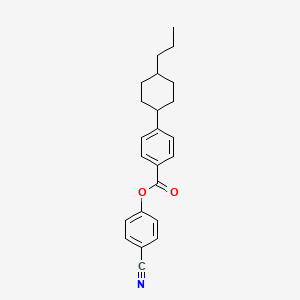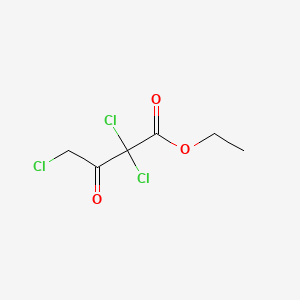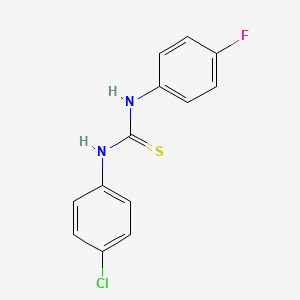
N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea
Overview
Description
N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea (NCTF) is a chemical compound that has been studied for its potential applications in scientific research. NCTF is a member of the thiourea family, which is a class of compounds that contain a sulfur atom with two attached hydrogen atoms. This compound has been studied for its potential biological activity, including its ability to interact with various biological systems.
Scientific Research Applications
Bioactive Cu(I) Thiourea Derivatives
Research on thioureas has led to the development of new bioactive Cu(I) thiourea derivatives, demonstrating significant interactions with DNA and exhibiting antioxidant properties. These derivatives have shown promising results against various bacterial strains, suggesting their potential as antibacterial agents. Molecular docking studies further validate their strong interaction with specific proteins, indicating their applicability in drug design and development (Hussain et al., 2020).
Thiourea Derivatives as Enzyme Inhibitors and Mercury Sensors
Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for detecting toxic metals like mercury. These compounds exhibit significant anti-cholinesterase activity and serve as potential sensing probes for mercury, highlighting their importance in environmental monitoring and pharmaceutical applications (Rahman et al., 2021).
Antipathogenic Activity of Thiourea Derivatives
The antipathogenic activity of acylthioureas has been correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety. These derivatives exhibit significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming capabilities. This suggests the potential of thiourea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Novel Chromogenic Sensors for Anion Detection
Thiourea-based chromogenic sensors have been developed for the selective detection of fluoride and cyanide anions in both organic and aqueous media. These sensors demonstrate visual detection and spectral changes upon interaction with the anions, indicating their utility in environmental monitoring and safety applications (Kumar et al., 2010).
Interactions with Serum Albumin
The interactions between specific thiourea derivatives and serum albumin have been explored, providing insights into the binding mechanisms and the role of hydrophobic interactions. This research has implications for understanding the pharmacokinetics and pharmacodynamics of thiourea-based compounds and their potential use in drug delivery systems (Cui et al., 2007).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYHMPCDVJZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390717 | |
| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |
CAS RN |
370-26-3 | |
| Record name | NSC80538 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)
